molecular formula C24H21BrN2O3 B11608707 2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B11608707
M. Wt: 465.3 g/mol
InChI Key: JKILTKOIBGOAGQ-LGJNPRDNSA-N
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Description

2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a bromobenzyl group, a phenylmethylideneamino group, and a tetrahydro-ethanoisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multiple steps. One common approach is to start with the preparation of the bromobenzyl ether, followed by the formation of the phenylmethylideneamino group through a condensation reaction. The final step involves the cyclization to form the tetrahydro-ethanoisoindole core under specific conditions such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylmethylideneamino group can be reduced to form amines.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Azides or thioethers.

Scientific Research Applications

2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromobenzyl group can interact with enzymes or receptors, leading to modulation of their activity. The phenylmethylideneamino group can form hydrogen bonds or hydrophobic interactions with target proteins, affecting their function. The tetrahydro-ethanoisoindole core provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione
  • 2-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Uniqueness

The presence of the bromobenzyl group in 2-{[(E)-{4-[(4-bromobenzyl)oxy]phenyl}methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione imparts unique chemical reactivity and biological activity compared to its chlorinated or fluorinated analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C24H21BrN2O3

Molecular Weight

465.3 g/mol

IUPAC Name

4-[(E)-[4-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C24H21BrN2O3/c25-19-9-1-16(2-10-19)14-30-20-11-3-15(4-12-20)13-26-27-23(28)21-17-5-6-18(8-7-17)22(21)24(27)29/h1-6,9-13,17-18,21-22H,7-8,14H2/b26-13+

InChI Key

JKILTKOIBGOAGQ-LGJNPRDNSA-N

Isomeric SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)/N=C/C4=CC=C(C=C4)OCC5=CC=C(C=C5)Br

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)N=CC4=CC=C(C=C4)OCC5=CC=C(C=C5)Br

Origin of Product

United States

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